3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine

Lipophilicity Drug Permeability SAR

3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine (CAS 946235-46-7) is a synthetic small molecule belonging to the piperazinyl-pyridazine class. Its structure incorporates a 4-ethoxybenzoyl group linked to a piperazine ring, which is further connected to a 6-propoxypyridazine moiety.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 946235-46-7
Cat. No. B2474543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine
CAS946235-46-7
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C20H26N4O3/c1-3-15-27-19-10-9-18(21-22-19)23-11-13-24(14-12-23)20(25)16-5-7-17(8-6-16)26-4-2/h5-10H,3-4,11-15H2,1-2H3
InChIKeyBBSUFTJIOFTPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine: A Novel Piperazinyl-Pyridazine Scaffold for Medicinal Chemistry Research


3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine (CAS 946235-46-7) is a synthetic small molecule belonging to the piperazinyl-pyridazine class. Its structure incorporates a 4-ethoxybenzoyl group linked to a piperazine ring, which is further connected to a 6-propoxypyridazine moiety . This class of compounds has been identified as a novel series of human dCTP pyrophosphatase 1 (dCTPase) inhibitors, a target associated with cancer progression and stemness [1]. The compound's specific alkoxy substitutions distinguish it from other in-class analogs, offering potential for tailored structure-activity relationship (SAR) studies and property optimization in early-stage drug discovery.

Why Procuring a General 'Piperazinyl-Pyridazine' Is Insufficient: The Specificity of 946235-46-7


Within the piperazinyl-pyridazine class, minor structural modifications on the benzoyl or pyridazine rings can drastically alter target potency, metabolic stability, and overall pharmacokinetic profiles. For instance, research on this chemical series has shown that substituent identity directly influences microsomal clearance and selectivity over related enzymes like dCTPase [1]. Simply substituting 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine with a generic 'piperazinyl-pyridazine' or a close analog with a different alkoxy group (such as methoxy or chloro-fluoro derivatives) risks invalidating SAR hypotheses. The unique combination of a 4-ethoxybenzoyl and a 6-propoxy group on this specific scaffold produces a distinct physicochemical signature—particularly in lipophilicity (cLogP ~3.04) and topological polar surface area (TPSA ~83.56 Ų) [2]—which cannot be replicated by a generic replacement and directly impacts membrane permeability and target engagement.

Quantitative Differentiation of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine (946235-46-7) Against Its Closest Analogs


Lipophilicity-Driven Permeability: 4-Ethoxybenzoyl vs. 2-Chloro-6-Fluorobenzoyl Analogs

The compound's 4-ethoxy substitution results in a computed cLogP of 3.04, which significantly differs from the 2-chloro-6-fluoro analog (CAS 946313-10-6), which has a cLogP of 2.16 [1] . This difference of approximately 0.88 log units can lead to a substantially different membrane permeability profile, a critical factor in intracellular target engagement.

Lipophilicity Drug Permeability SAR

Metabolic Stability: Ethoxy vs. Methoxy Substituent Effects on Microsomal Clearance

Structure-metabolism relationship studies on piperazin-1-ylpyridazines reveal that small alkoxy substituents directly impact intrinsic clearance in human liver microsomes. A related compound with a 4-methoxybenzoyl group (a direct comparator) showed high intrinsic clearance (Cl_int > 100 µL/min/mg) [1]. The 4-ethoxy substitution on the target compound is predicted to moderately improve metabolic stability based on class-level SAR for alkyl chain lengthening [2], making it a superior choice for projects requiring compounds with potentially longer half-lives.

Metabolic Stability Liver Microsomes Clearance

Target Class Engagement: Verification Against the dCTPase Inhibitor Pharmacophore

The core scaffold of the target compound has been validated as a novel class of human dCTPase inhibitors. In the foundational study, optimization of the piperazin-1-ylpyridazine series led to lead compounds with sub-micromolar cellular activity, which synergized with the cytidine analogue decitabine against leukemic cells [1]. Although the target compound's specific IC50 is not publicly disclosed, it contains all critical pharmacophoric elements for dCTPase inhibition identified in the series, positioning it as a privileged scaffold for hit confirmation or SAR expansion.

dCTPase Inhibition Enzyme Assay Cancer

Validated Research Applications for 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine (946235-46-7)


Structure-Activity Relationship (SAR) Expansion for a Novel dCTPase Inhibitor Program

This compound serves as a key intermediate for exploring the 'left-hand side' (LHS) SAR of piperazin-1-ylpyridazine dCTPase inhibitors. Based on the class-level evidence that this scaffold produces potent, selective, and synergistic inhibitors [1], procuring 946235-46-7 allows a research team to directly evaluate the impact of the 4-ethoxybenzoyl group on enzymatic potency and cellular activity, filling a critical gap in the published SAR table.

Probing Metabolic Stability Through Alkoxy Chain Modification

Building on structure-metabolism relationship studies that link substituent identity to intrinsic clearance in human liver microsomes [2], this compound is ideal for a head-to-head comparative metabolic stability study against its methoxy and chloro-fluoro analogs. Its inclusion helps build a predictive clearance model for this chemical series.

Physicochemical Property Optimization for Cellular Target Engagement

The compound's computed cLogP of 3.04 and TPSA of 83.56 Ų [3] place it in a favorable zone for both passive permeability and solubility. Researchers can use 946235-46-7 as a reference point in a property-guided optimization campaign, benchmarking cell-based dCTPase engagement and cytotoxicity assays against analogs with divergent physicochemical profiles.

Tool Compound for dCTPase Target Validation in Leukemia Synergy Studies

The parent series has been shown to synergize with a cytidine analogue in leukemic cells [1]. This specific compound can be deployed as a downstream probe in similar synergy models to investigate the therapeutic window and mechanism of combination therapy, leveraging published experimental protocols from the flagship study.

Quote Request

Request a Quote for 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.